Cas no 6300-58-9 (2-[(2-hydroxyphenyl)disulfanyl]phenol)

2-[(2-hydroxyphenyl)disulfanyl]phenol structure
6300-58-9 structure
Product Name:2-[(2-hydroxyphenyl)disulfanyl]phenol
CAS No:6300-58-9
MF:C12H10O2S2
MW:250.336600780487
CID:1644052
PubChem ID:239746
Update Time:2025-04-21

2-[(2-hydroxyphenyl)disulfanyl]phenol Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-hydroxyphenyl)disulfanyl]phenol
    • NSC45168
    • 2-hydroxyphenyl disulfide
    • 2,2'-disulfanediyl-di-phenol
    • 2-(2-hydroxyphenyl)disulfanylphenol
    • 2,2'-dithiobisphenol
    • Bis-(2-hydroxy-phenyl)-disulfid
    • AC1Q7EBB
    • 2,2'-Dithiodiphenol
    • AC1L63QQ
    • bis(2-hydroxyphenyl) disulfide
    • 2,2-dithiobisphenol
    • CTK2F4771
    • CHEMBL405015
    • 2,2'-Disulfandiyl-di-phenol
    • NSC45168; 2-hydroxyphenyl disulfide; 2,2'-disulfanediyl-di-phenol; 2-(2-hydroxyphenyl)disulfanylphenol; 2,2'-dithiobisphenol; Bis-(2-hydroxy-phenyl)-disulfid; AC1Q7EBB; 2,2'-Dithiodiphenol; AC1L63QQ; bis(2-hydroxyphenyl) disulfide; 2,2-dithiobisphenol; CTK2F4771; CHEMBL405015; 2,2'-Disulfandiyl-di-phenol;
    • 6300-58-9
    • 2,2'-Disulfanediyldiphenol
    • bis(2-hydroxyphenyl)disulfide
    • DTXSID10212218
    • NSC-45168
    • Phenol, 2,2'-dithiobis-
    • Phenol, 2,2'-dithiodi-
    • 37K8A7RBL6
    • FNXXLDHPVGHXEM-UHFFFAOYSA-N
    • NSC 45168
    • dithiobisphenol
    • 2,2'-Dithiobis[phenol]
    • SCHEMBL3956783
    • Inchi: 1S/C12H10O2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,13-14H
    • InChI Key: FNXXLDHPVGHXEM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1O)SC1C=CC=CC=1O

Computed Properties

  • Exact Mass: 250.0123
  • Monoisotopic Mass: 250.01222190g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 91.1Ų

Experimental Properties

  • PSA: 40.46
  • LogP: 3.89720
Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.